2-Bromo-5-chloro-3-(chloromethyl)pyridine
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Overview
Description
“2-Bromo-5-chloro-3-(chloromethyl)pyridine” is an important organic intermediate used in agrochemicals, pharmaceuticals, and dyestuff fields . It is also used in the synthesis of novel halopyridinylboronic acids and esters .
Synthesis Analysis
The synthesis of “2-Bromo-5-chloro-3-(chloromethyl)pyridine” involves several steps. One of the key steps is the palladium-catalyzed amination . Another important step is the halogen-exchange reaction using anhydrous potassium fluoride . The Suzuki coupling with 2,5-dimethoxyphenylboronic acid is also a crucial step in the synthesis .Molecular Structure Analysis
The molecular formula of “2-Bromo-5-chloro-3-(chloromethyl)pyridine” is C6H4BrCl2N . The InChI code is 1S/C6H4BrCl2N/c7-6-4(2-8)1-5(9)3-10-6/h1,3H,2H2 .Chemical Reactions Analysis
The chemical reactions involving “2-Bromo-5-chloro-3-(chloromethyl)pyridine” are complex. For instance, it can undergo a free radical reaction . It can also participate in a halogen-exchange reaction using anhydrous potassium fluoride .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-5-chloro-3-(chloromethyl)pyridine” include a boiling point of 293.5±35.0°C at 760 mmHg . It is slightly soluble in water . The molecular weight is 240.91 .Scientific Research Applications
Organic Synthesis and Chemical Properties
- Synthesis of Acyclic Pyridine C-Nucleosides : Utilized as a precursor in the synthesis of acyclic pyridine C-nucleosides. These nucleosides were evaluated against tumor-cell lines and a variety of viruses, though no marked biological activity was found (J. V. Hemel et al., 1994).
- Structural and Spectroscopic Evidence of Hydrogen Bonding : Investigated for its structural and spectroscopic properties, especially in the context of hydrogen bonding, which is crucial for understanding molecular interactions (J. Hanuza et al., 1997).
- Halogenation of Thieno[2,3-b]pyridine : Demonstrated its role in direct halogenation reactions, which is significant for creating halogenated derivatives for further chemical transformations (L. Klemm et al., 1974).
Drug Design and Medicinal Chemistry
- Antitumor Activity of Enantiomers : The synthesis and study of enantiomers of a derivative showed its importance in drug design, particularly in investigating the effect of stereochemistry on biological activities like PI3Kα kinase inhibition and anticancer activity (Zhixu Zhou et al., 2015).
Materials Science and Polymers
- Hyperbranched Poly[bis(alkylene)pyridinium]s : This compound was used in synthesizing new hyperbranched polyelectrolytes, showing the versatility of halogenated pyridines in materials science (Sophie Monmoton et al., 2008).
Catalysis and Chemical Reactions
- Palladium-Catalyzed Suzuki Cross-Coupling Reactions : Its derivatives have been employed as key intermediates in palladium-catalyzed cross-coupling reactions, highlighting its role in the synthesis of complex organic molecules (Paul R. Parry et al., 2002).
Safety And Hazards
properties
IUPAC Name |
2-bromo-5-chloro-3-(chloromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-6-4(2-8)1-5(9)3-10-6/h1,3H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAMCMDAOIWBBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CCl)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chloro-3-(chloromethyl)pyridine |
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